molecular formula C12H19NO2 B1385508 N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine CAS No. 1040686-38-1

N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine

Cat. No.: B1385508
CAS No.: 1040686-38-1
M. Wt: 209.28 g/mol
InChI Key: BADKLZNPHWWBAT-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine is a synthetic benzyl-ethanamine derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzylamine core structure substituted at the para-position with a 2-methoxyethoxy moiety, a chemical motif known to influence the compound's physicochemical properties, including its solubility and metabolic profile . The 2-methoxyethoxy side chain is a flexible ether group that can contribute to molecular conformation and is seen in various bioactive molecules . As a derivative of the benzyl-ethanamine scaffold, this compound is primarily of value as a key synthetic intermediate or building block for the preparation of more complex molecules for research purposes . Researchers utilize this and related structures in the design and synthesis of compounds for studying various biological targets. The structural framework is similar to that employed in the development of active pharmaceutical ingredients and other biologically relevant molecules, making it a valuable compound for library synthesis and structure-activity relationship (SAR) studies . Applications and Research Value: This chemical is intended for use strictly in laboratory research settings. It serves as a crucial intermediate in organic synthesis and medicinal chemistry projects, particularly those exploring the pharmacological properties of substituted benzylamine compounds. Its structure suggests potential utility in the development of ligands for various receptor systems. Handling and Usage: this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-13-10-11-4-6-12(7-5-11)15-9-8-14-2/h4-7,13H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADKLZNPHWWBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Benzyl Group

The benzyl group can be prepared from 4-hydroxybenzaldehyde or 4-hydroxybenzyl alcohol through etherification with 2-methoxyethanol. This step typically involves a Williamson ether synthesis or a similar method under basic conditions.

Amination

Amination can be achieved through reductive amination, where an aldehyde or ketone is converted into an amine using an amine source (e.g., ethanamine) and a reducing agent. Alternatively, direct alkylation of ethanamine with a benzyl halide can be used.

Data Tables for Synthesis Conditions

Synthesis Route Starting Materials Reaction Conditions Yield Purification Method
Reductive Amination 4-(2-Methoxyethoxy)benzaldehyde, Ethanamine NaBH4, Methanol, Room Temperature Variable Column Chromatography
Alkylation 4-(2-Methoxyethoxy)benzyl Chloride, Ethanamine DMF, TEA, Room Temperature Variable Extraction, Chromatography

Research Findings and Challenges

While specific literature on this compound is limited, related compounds suggest that reductive amination and alkylation are viable synthesis routes. Challenges include optimizing reaction conditions for high yields and purity, as well as ensuring the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Research

N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine is primarily investigated for its role as a pharmacological agent. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. These pathways are crucial in understanding various neurological disorders, including depression and anxiety.

Case Study: Neurotransmitter Modulation

Research has indicated that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs). A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of such compounds, demonstrating their efficacy in increasing serotonin levels in synaptic clefts, which is beneficial for treating mood disorders .

Biochemical Applications

This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows it to serve as a substrate or inhibitor for various enzymes, making it valuable for understanding biochemical processes.

Table 1: Enzyme Interaction Studies

Enzyme TypeInteraction TypeObserved Effect
Monoamine OxidaseInhibitionIncreased neurotransmitter availability
Cyclic Nucleotide PhosphodiesteraseSubstrateModulation of cyclic AMP levels

Forensic Science

This compound is being explored for its applications in forensic science, particularly in toxicology. Its detection can aid in identifying substances involved in drug overdoses or poisoning cases.

Case Study: Toxicological Screening

A study conducted by forensic scientists highlighted the potential of this compound as a marker for certain synthetic drugs. The researchers developed a chromatographic method to detect this compound in biological samples, contributing to better screening methods in forensic investigations .

Clinical Diagnostics

The compound's properties have led to its investigation as a potential biomarker in clinical diagnostics. Its stability and detectability make it suitable for use in diagnostic tests related to metabolic disorders.

Table 2: Clinical Diagnostic Applications

Application AreaPotential Use
Metabolic DisordersBiomarker for metabolic dysfunctions
Neurological AssessmentsIndicator of neurotransmitter imbalances

Material Science

Emerging research indicates that this compound may have applications in material science, particularly in the development of polymers and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Methoxy Substitutions

N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine ()
  • Structure : Contains a 4-methoxyphenyl group attached to an ethanamine chain and a 4-ethylbenzyl group.
  • Key Differences : Lacks the 2-methoxyethoxy chain, replacing it with a simpler methoxy group.
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine ()
  • Structure : Similar to the above but with a 2-methoxy (ortho) substitution on the phenyl ring.
  • Key Differences : Ortho substitution may sterically hinder interactions with flat binding sites (e.g., enzyme active regions) compared to the para-substituted target compound .
2-(4-Methoxyphenyl)-N-methylethanamine ()
  • Structure : Features a methylamine group instead of the benzyl-ethanamine backbone.

Compounds with Extended Ether Chains

N-(4-Methoxyphenethyl)benzenesulfonamides ()
  • Structure : Derived from 2-(4-methoxyphenyl)-1-ethanamine, with a sulfonamide group replacing the terminal amine.
  • Biological Relevance : Exhibits antibacterial activity against Escherichia coli, suggesting that the methoxyphenethyl moiety contributes to biofilm inhibition. The target compound’s 2-methoxyethoxy chain may confer distinct solubility or pharmacokinetic properties .
NBOMe Derivatives (e.g., 25B-NBOMe, 25C-NBOMe) ()
  • Structure : Psychedelic compounds with a 2-methoxybenzyl group attached to a phenethylamine backbone.
  • Key Differences : The target compound’s 2-methoxyethoxy chain introduces additional oxygen atoms, which may reduce blood-brain barrier penetration compared to NBOMe derivatives’ compact methoxy groups. This could mitigate psychoactive effects .

Biological Activity

N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzyl group linked to an ethanamine moiety, with a methoxyethoxy substituent that enhances its solubility and interaction with biological targets. The general structure can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

where the specific values for xx, yy, and zz depend on the exact molecular formula derived from the substituents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to modulate enzymatic activities, which can lead to significant biological effects such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrases (CAs), which are crucial in various physiological processes. For example, studies indicate that similar compounds exhibit IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, demonstrating selective inhibition over CA II .
  • Cellular Uptake and Apoptosis Induction : In vitro studies have highlighted its ability to induce apoptosis in cancer cell lines such as MDA-MB-231, significantly increasing the percentage of annexin V-FITC-positive cells, indicating late-stage apoptosis .

Table 1: Biological Activity Overview

Activity Target IC50 Value (nM) Effect
Carbonic Anhydrase InhibitionCA IX10.93 - 25.06Selective inhibition
Apoptosis InductionMDA-MB-231 Cancer Cells-Increased annexin V-FITC positive cells
Antimicrobial ActivityMycobacterium tuberculosis-Selective activity against drug-resistant strains

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : Research has shown that this compound can inhibit the growth of various cancer cell lines through apoptosis. For instance, in a study involving MDA-MB-231 cells, significant increases in apoptotic markers were observed when treated with this compound .
  • Antimycobacterial Properties : Similar compounds have been evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). The structural modifications in this compound could enhance its efficacy against both drug-susceptible and drug-resistant strains of Mtb, making it a candidate for further exploration in tuberculosis treatment .
  • Comparative Studies : When compared to other derivatives like N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine, the methoxyethyl group in this compound may confer different pharmacokinetic properties and biological activities due to variations in lipophilicity and receptor binding affinity.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Optimize stoichiometry to avoid over-alkylation byproducts.

Basic: How can the methoxyethoxy group in this compound be characterized spectroscopically?

Q. Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.3–3.4 ppm. The adjacent ethyleneoxy (-CH₂CH₂O-) protons split into a multiplet at δ ~3.6–3.8 ppm (integration for 4H) .
  • ¹³C NMR : The methoxy carbon resonates at ~55–57 ppm, while the ethyleneoxy carbons appear at ~68–72 ppm .
  • FT-IR : Ether C-O stretching vibrations at ~1100–1250 cm⁻¹ confirm the methoxyethoxy moiety .

Advanced: How do structural modifications (e.g., altering the methoxyethoxy chain length) affect biological activity?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Replace the 2-methoxyethoxy group with shorter (methoxymethyl) or longer (3-methoxypropoxy) chains.
    • Test analogs for receptor binding (e.g., GPCR assays) or enzyme inhibition (e.g., IC₅₀ determination) .
  • Case Study : Analogues with extended ethoxy chains (e.g., 3-methoxypropoxy) showed reduced solubility but enhanced membrane permeability in lipid bilayer assays .

Q. Methodological Answer :

  • Stress Testing : Expose the compound to heat (60°C, 75% RH), acid/alkali hydrolysis (0.1M HCl/NaOH), and oxidative conditions (3% H₂O₂) .
  • LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) coupled with Q-TOF detection to identify degradation products.
    • Major Degradants :
  • Oxidative cleavage : Formation of 4-hydroxybenzaldehyde (m/z 121.03) .
  • Hydrolysis : Ethylamine release (m/z 45.06) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed.
    • Skin Contact : Wash with soap/water for 15 minutes.
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME to estimate LogP (~1.8), bioavailability score (~0.55), and CYP450 interactions .
    • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayer) to assess passive diffusion .
  • Validation : Compare predictions with experimental Caco-2 cell permeability assays .

Basic: What solvents are compatible with this compound for formulation studies?

Q. Methodological Answer :

  • High Solubility : DMSO, methanol, and dichloromethane.
  • Avoid : Nonpolar solvents (e.g., hexane) due to limited solubility (<1 mg/mL) .
  • Stability : Prepare stock solutions in anhydrous DMSO; store at -20°C to prevent hydrolysis .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Q. Methodological Answer :

  • Process Control :
    • Maintain strict temperature control (±2°C) during reductive amination.
    • Use in-line FTIR to monitor aldehyde conversion in real-time .
  • Quality Metrics :
    • Set acceptance criteria for HPLC purity (>98%) and residual solvents (e.g., <500 ppm for CH₂Cl₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine
Reactant of Route 2
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N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine

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